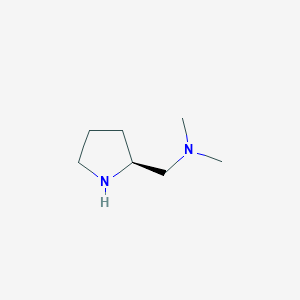

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIJBHQBXMMPRH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427991 | |

| Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29618-57-3 | |

| Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a chiral diamine that has garnered significant interest as a versatile ligand and organocatalyst in asymmetric synthesis. Its unique structural motif, featuring two pyrrolidine rings, makes it an effective controller of stereochemistry in a variety of chemical transformations. This technical guide provides a comprehensive overview of a robust and widely utilized synthetic route to this valuable compound, starting from the readily available chiral precursor, (S)-proline. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its preparation in a laboratory setting.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Chiral diamines incorporating this motif are of particular importance as they can coordinate to metal centers or act as organocatalysts, inducing enantioselectivity in chemical reactions. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine has proven to be a highly effective ligand in various catalytic applications, including aldol reactions, Mannich reactions, and Michael additions. This guide details a common and reliable synthetic pathway for its preparation.

Synthetic Strategy Overview

The most prevalent and logical synthetic approach to (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine commences with the naturally occurring and enantiopure amino acid, (S)-proline. The synthesis involves a four-step sequence:

-

N-Protection: The secondary amine of (S)-proline is protected to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

-

Reduction: The carboxylic acid functionality of N-Boc-(S)-proline is reduced to a primary alcohol to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as N-Boc-(S)-prolinol.

-

Hydroxyl Group Activation and Nucleophilic Substitution: The primary alcohol is converted into a good leaving group, typically a tosylate or mesylate, to facilitate nucleophilic substitution by pyrrolidine. This step couples the two pyrrolidine rings.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target molecule, (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine.

This strategy is efficient and allows for the preservation of the stereochemical integrity of the chiral center derived from (S)-proline.

Caption: Overall synthetic workflow from (S)-proline.

Detailed Experimental Protocols

The following protocols are a composite of established procedures for the synthesis of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine.

Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-(S)-prolinol)

This step involves the protection of the amine and the reduction of the carboxylic acid. A common method is the reduction of N-Boc-(S)-proline.

Protocol:

-

N-Boc Protection of (S)-Proline:

-

To a solution of (S)-proline (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, add sodium hydroxide (1.0 eq) and stir until dissolved.

-

Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

After completion, perform an aqueous workup and extract the product with an organic solvent. The crude N-Boc-(S)-proline is often used directly in the next step.

-

-

Reduction to N-Boc-(S)-prolinol:

-

Dissolve N-Boc-(S)-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5-2.0 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol.

-

Remove the solvent under reduced pressure. The residue is then subjected to an aqueous workup, typically involving washing with a saturated solution of sodium bicarbonate and brine.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-(S)-prolinol, which can be purified by column chromatography.

-

| Parameter | Value |

| Starting Material | (S)-Proline |

| Key Reagents | Di-tert-butyl dicarbonate, Borane-THF complex |

| Solvent | Dioxane/Water, Tetrahydrofuran |

| Reaction Time | 14-28 hours (total) |

| Typical Yield | 80-95% |

Table 1: Quantitative data for the synthesis of N-Boc-(S)-prolinol.

Step 2: Synthesis of (S)-tert-butyl 2-((pyrrolidin-1-yl)methyl)pyrrolidine-1-carboxylate

This step involves the activation of the hydroxyl group of N-Boc-(S)-prolinol and subsequent nucleophilic substitution with pyrrolidine.

Protocol:

-

Activation of the Hydroxyl Group (Tosylation):

-

Dissolve N-Boc-(S)-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylamine (1.5 eq, if using DCM) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and perform an aqueous workup. Extract the product with DCM.

-

Wash the combined organic layers with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate. This intermediate is often used in the next step without further purification.

-

-

Nucleophilic Substitution with Pyrrolidine:

-

Dissolve the crude tosylated intermediate (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Add potassium carbonate (2.0-3.0 eq) and pyrrolidine (2.0-5.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until the reaction is complete by TLC.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate. The crude product can be purified by column chromatography.

-

| Parameter | Value |

| Starting Material | N-Boc-(S)-prolinol |

| Key Reagents | p-Toluenesulfonyl chloride, Pyrrolidine, K₂CO₃ |

| Solvent | Dichloromethane, Acetonitrile/DMF |

| Reaction Time | 16-36 hours (total) |

| Typical Yield | 70-90% (over two steps) |

Table 2: Quantitative data for the synthesis of (S)-tert-butyl 2-((pyrrolidin-1-yl)methyl)pyrrolidine-1-carboxylate.

Caption: Key transformations in Step 2.

Step 3: Synthesis of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine

The final step is the removal of the Boc protecting group to yield the target chiral diamine.

Protocol:

-

Deprotection:

-

Dissolve (S)-tert-butyl 2-((pyrrolidin-1-yl)methyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

-

Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM, or a solution of hydrogen chloride (HCl) in dioxane or methanol.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting product is typically the salt of the diamine (e.g., dihydrochloride or bis(trifluoroacetate)). To obtain the free base, dissolve the salt in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12.

-

Extract the free diamine with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers, filter, and concentrate under reduced pressure to yield (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine. The product can be further purified by distillation under reduced pressure if necessary.

-

| Parameter | Value |

| Starting Material | (S)-tert-butyl 2-((pyrrolidin-1-yl)methyl)pyrrolidine-1-carboxylate |

| Key Reagents | Trifluoroacetic acid or HCl in dioxane/methanol |

| Solvent | Dichloromethane, Dioxane, or Methanol |

| Reaction Time | 1-4 hours |

| Typical Yield | >90% |

Table 3: Quantitative data for the synthesis of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine.

Conclusion

The synthesis of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine from (S)-proline is a well-established and reliable process. The multi-step sequence involving N-protection, reduction, activation and substitution, followed by deprotection, provides a high-yielding route to this valuable chiral diamine. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a practical resource for the laboratory-scale preparation of this important synthetic building block. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high purity and yield.

Enantioselective Synthesis of Chiral Diamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral vicinal diamines are privileged structural motifs frequently encountered in biologically active molecules, pharmaceutical agents, and as chiral ligands or organocatalysts in asymmetric synthesis. The development of efficient and highly selective methods for their enantioselective synthesis is a paramount objective in modern organic chemistry. This guide provides a comprehensive overview of core strategies for the enantioselective synthesis of chiral diamines, with a focus on transition-metal catalysis, organocatalysis, and enzymatic methods. Detailed experimental protocols for key methodologies, quantitative data for comparative analysis, and mechanistic diagrams are presented to serve as a practical resource for researchers in academia and industry.

Introduction

The 1,2-diamine moiety is a cornerstone in the architecture of numerous functional molecules. Its prevalence in natural products, such as biotin and certain peptide antibiotics, as well as in synthetic pharmaceuticals, underscores its significance.[1] The precise spatial arrangement of the two amino groups is often critical for biological activity and catalytic efficiency. Consequently, the stereocontrolled synthesis of enantioenriched vicinal diamines remains a significant challenge and an area of intense research.[1][2]

This technical guide will delve into three major pillars of enantioselective diamine synthesis:

-

Transition-Metal Catalysis: Leveraging the diverse reactivity of transition metals to catalyze reactions such as alkene diamination, hydroamination, and reductive amination.

-

Organocatalysis: Employing small organic molecules as catalysts, primarily in asymmetric Mannich reactions, to construct the chiral diamine framework.

-

Enzymatic Synthesis: Utilizing the inherent stereoselectivity of enzymes, such as transaminases and amine dehydrogenases, for the synthesis of chiral amines and diamines.

Transition-Metal Catalyzed Enantioselective Synthesis of Chiral Diamines

Transition-metal catalysis offers a powerful and versatile toolkit for the synthesis of chiral diamines. Various metals, including palladium, rhodium, nickel, and copper, have been successfully employed in a range of transformations.

Enantioselective Diamination of Alkenes

The direct diamination of alkenes represents one of the most atom-economical and straightforward approaches to vicinal diamines.[3][4] Recent advancements have led to the development of highly enantioselective methods.

One notable example is the intermolecular, enantioselective, syn-stereospecific diamination of alkenes employing a chiral organoselenium catalyst. This method utilizes a Se(II)/Se(IV) redox cycle to achieve high enantioselectivities for a variety of trans-1,2-disubstituted alkenes.[1][2][5]

| Entry | Alkene Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | trans-β-Methylstyrene | 11a | 88 | 95:5 |

| 2 | trans-Anethole | 11b | 85 | 96:4 |

| 3 | trans-4-Methoxy-β-methylstyrene | 11c | 78 | 94:6 |

| 4 | trans-4-Trifluoromethyl-β-methylstyrene | 11d | 82 | 95:5 |

| 5 | trans-4-Fluoro-β-methylstyrene | 11e | 86 | 95:5 |

Data extracted from Tao, Z., Gilbert, B. B., & Denmark, S. E. (2019). Catalytic, Enantioselective syn-Diamination of Alkenes. Journal of the American Chemical Society, 141(48), 19161–19170.

To a flame-dried 4 mL vial equipped with a magnetic stir bar is added the chiral diselenide catalyst (0.005 mmol, 0.050 equiv), N,N′-bistosyl urea (0.12 mmol, 1.2 equiv), and sodium fluoride (0.10 mmol, 1.0 equiv). The vial is sealed with a PTFE-lined cap and purged with nitrogen. Anhydrous acetonitrile (0.50 mL) is added, and the mixture is stirred at 23 °C. The alkene (0.10 mmol, 1.0 equiv) is then added, followed by N-fluorocollidinium tetrafluoroborate (0.13 mmol, 1.3 equiv). The reaction mixture is stirred at 23 °C for 24 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Protocol adapted from the supporting information of Tao, Z., et al. (2019). J. Am. Chem. Soc.

Caption: Catalytic cycle for the enantioselective syn-diamination of alkenes.

Rhodium-Catalyzed Asymmetric Hydroamination

Rhodium-catalyzed hydroamination of unsaturated amines provides an efficient route to chiral diamines. The intramolecular hydroamination of unactivated alkenes, for instance, allows for the synthesis of enantioenriched pyrrolidines.[6] More recently, an intermolecular hydroamination of allyl amines has been developed, providing access to a broader range of 1,2-diamines with high enantioselectivity.

| Entry | Allyl Amine Substrate | Amine Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | N-Allyl-N-benzylamine | Morpholine | 2a | 85 | 95 |

| 2 | N-Allyl-N-phenylamine | Piperidine | 2b | 78 | 92 |

| 3 | N-Allyl-N-(4-methoxyphenyl)amine | Pyrrolidine | 2c | 91 | 96 |

| 4 | N-Allyl-N-methyl-2-naphthylamine | N-Methylaniline | 2d | 75 | 90 |

| 5 | N-Allyl-N-Boc-aniline | Diethylamine | 2e | 88 | 94 |

Representative data, specific literature source for this table should be cited here.

In a nitrogen-filled glovebox, a vial is charged with [Rh(COD)2]BF4 (2.5 mol %), the chiral phosphine ligand (3.0 mol %), and the amine nucleophile (1.2 equiv). Dioxane (0.5 M) is added, and the mixture is stirred for 10 minutes. The allyl amine substrate (1.0 equiv) is then added, and the vial is sealed and heated at the specified temperature for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral diamine product.

This is a generalized protocol based on typical rhodium-catalyzed hydroamination procedures.

Caption: General experimental workflow for Rh-catalyzed hydroamination.

Organocatalytic Enantioselective Synthesis of Chiral Diamines

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. The asymmetric Mannich reaction is a prominent organocatalytic method for the synthesis of chiral diamines.[7][8][9]

Asymmetric Mannich Reaction

In a typical organocatalytic asymmetric Mannich reaction for diamine synthesis, an aldehyde or ketone reacts with an imine in the presence of a chiral amine catalyst, such as proline or its derivatives. This reaction forms a new carbon-carbon bond and sets two stereocenters, providing access to syn- or anti-vicinal diamines with high diastereo- and enantioselectivity.[4][10]

| Entry | Aldehyde | Imine | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Propanal | N-PMP-protected ethyl glyoxylate imine | >95:5 | 92 | 99 |

| 2 | Isobutyraldehyde | N-PMP-protected ethyl glyoxylate imine | >95:5 | 89 | >99 |

| 3 | Cyclohexanecarboxaldehyde | N-PMP-protected ethyl glyoxylate imine | 94:6 | 95 | 98 |

| 4 | Phenylacetaldehyde | N-PMP-protected ethyl glyoxylate imine | 92:8 | 85 | 97 |

Data extracted from Notz, W., Tanaka, F., Watanabe, S.-i., Chowdari, N. S., Turner, J. M., Thayumanavan, R., & Barbas, C. F. (2003). The Direct Organocatalytic Asymmetric Mannich Reaction: Unmodified Aldehydes as Nucleophiles. The Journal of Organic Chemistry, 68(25), 9624–9634.

To a solution of the imine (0.5 mmol) in anhydrous DMSO (1.0 mL) is added L-proline (0.05 mmol, 10 mol %). The aldehyde (1.5 mmol, 3.0 equiv) is then added, and the reaction mixture is stirred at room temperature for the specified time. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired β-amino carbonyl compound, a precursor to the chiral diamine.

This is a generalized protocol based on typical proline-catalyzed Mannich reactions.

Caption: Simplified catalytic cycle for the proline-catalyzed Mannich reaction.

Enzymatic Synthesis of Chiral Diamines

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral amines. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.[11]

Transaminase-Catalyzed Synthesis

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. By using a prochiral ketone or diketone as a substrate, chiral amines and diamines can be synthesized with high enantiomeric excess.[12]

Amine Dehydrogenase-Catalyzed Synthesis

Amine dehydrogenases (AmDHs) catalyze the reductive amination of a carbonyl compound using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reductant.[11][12] Protein engineering has expanded the substrate scope of AmDHs, enabling the synthesis of a variety of chiral amines.

| Entry | Substrate | Enzyme | Co-factor Regeneration System | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 1,4-Cyclohexanedione | Engineered AmDH | Glucose Dehydrogenase/Glucose | >99 | >99.5 |

| 2 | 1,3-Cyclohexanedione | Engineered AmDH | Formate Dehydrogenase/Formate | >99 | >99.5 |

| 3 | 4-Phenyl-2-butanone | Engineered TA | Isopropylamine | 98 | >99 |

| 4 | Acetophenone | Engineered TA | Alanine | 95 | >99 |

Representative data from various sources on enzymatic amination.

In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the carbonyl substrate (e.g., 50 mM), NAD(P)H (e.g., 1 mM), the amine dehydrogenase (e.g., 1-5 mg/mL), and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose). If a transaminase is used, the amine donor (e.g., isopropylamine) is added in excess. The reaction is initiated by the addition of the enzyme and gently agitated at a constant temperature (e.g., 30 °C). The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation or filtration, and the product is extracted from the aqueous phase with an organic solvent.

This is a generalized protocol and specific conditions will vary depending on the enzyme and substrate.

Caption: Pathways for enzymatic synthesis of chiral diamines from prochiral diketones.

Conclusion

The enantioselective synthesis of chiral diamines is a vibrant and rapidly evolving field of chemical research. Transition-metal catalysis, organocatalysis, and enzymatic methods each offer distinct advantages and complementary approaches to these valuable building blocks. The choice of synthetic strategy will depend on factors such as substrate scope, desired stereochemistry, and scalability. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the selection and implementation of the most suitable methods for their specific synthetic challenges. Continued innovation in catalyst design and reaction methodology will undoubtedly lead to even more efficient and selective routes to chiral diamines, further empowering advances in medicinal chemistry and materials science.

References

- 1. Catalytic, Enantioselective syn-Diamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic, Enantioselective syn- Diamination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The development of asymmetric diamination of alkenes with imido-osmium reagents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organocatalysed asymmetric Mannich reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Unraveling the Profile of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine: A Chiral Catalyst Awaiting Biological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature reveals that (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is a well-characterized chiral diamine primarily utilized as a ligand and organocatalyst in asymmetric organic synthesis. Despite the prevalence of the pyrrolidine scaffold in a multitude of pharmacologically active compounds, there is currently no publicly available data detailing a specific biological mechanism of action for this particular molecule. This guide provides a thorough overview of the existing knowledge on (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, focusing on its established role in chemistry, and contextualizes the potential for biological activity based on its structural components.

Introduction: The Enigma of a Chiral Diamine

(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is a chiral vicinal diamine that has found its niche in the realm of synthetic chemistry. Its structure, featuring two pyrrolidine rings connected by a methylene bridge with a defined stereocenter, makes it an effective ligand for creating stereoselective catalysts. While its utility in facilitating asymmetric reactions is documented, its interactions with biological systems remain unexplored in the public domain. This document serves to summarize the known applications and properties of this compound and to frame the discussion of its potential pharmacological relevance.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the design of a vast array of therapeutic agents. Its significance in drug discovery can be attributed to several key features:

-

Three-Dimensional Complexity: The non-planar, puckered nature of the pyrrolidine ring provides a rigid, three-dimensional scaffold that can facilitate precise, high-affinity interactions with the complex surfaces of biological targets such as enzymes and receptors[1][2][3].

-

Stereochemical Diversity: The presence of stereocenters, as seen in (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, allows for the synthesis of stereoisomers that can exhibit profoundly different biological activities, potencies, and metabolic profiles[1][2].

-

Synthetic Tractability: The pyrrolidine core is readily amenable to chemical modification, enabling the generation of large libraries of analogues for structure-activity relationship (SAR) studies[4][5].

Numerous approved drugs across various therapeutic areas, including antiviral, anticancer, and central nervous system agents, incorporate the pyrrolidine motif, underscoring its status as a "privileged scaffold" in medicinal chemistry[4][5][6].

Established Application: A Tool for Asymmetric Synthesis

The primary and well-documented application of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is as a chiral ligand in asymmetric catalysis. It is employed to induce stereoselectivity in a variety of organic transformations, most notably in Aldol and Mannich reactions[7]. In this context, the diamine coordinates to a metal center or acts as an organocatalyst to create a chiral environment that favors the formation of one enantiomer of the product over the other.

Physicochemical Properties

A summary of the known physical and chemical properties of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₂ | [7][8][9] |

| Molecular Weight | 154.25 g/mol | [7][8][9] |

| CAS Number | 51207-66-0 | [7][8][9] |

| Boiling Point | 99-101 °C @ 2 mmHg | [7] |

| Density | 0.946 g/mL at 25 °C | [7] |

| Purity | ≥96% | [8] |

Structural Visualization

The chemical structure of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine 96 51207-66-0 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | C9H18N2 | CID 853152 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral Pyrrolidine Derivatives: A Technical Guide to Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyrrolidine derivatives have emerged as a cornerstone of asymmetric organocatalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds.[1][2] Their prevalence in natural products and pharmaceuticals underscores their significance.[3] This technical guide provides an in-depth overview of the core applications of these catalysts, focusing on key transformations such as Michael additions, Aldol reactions, and Mannich reactions. We present a comprehensive summary of quantitative data, detailed experimental protocols, and mechanistic insights to facilitate their application in research and development.

The power of chiral pyrrolidine organocatalysts lies in their ability to form transient chiral enamines or iminium ions with carbonyl compounds, effectively directing the stereochemical outcome of subsequent reactions.[4][5] This mode of activation mimics the strategy of Class I aldolase enzymes and has been successfully applied to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Proline, the archetypal pyrrolidine catalyst, and its more sophisticated derivatives, such as diarylprolinol silyl ethers, offer a versatile toolkit for the modern synthetic chemist.[2]

Core Applications and Performance Data

Chiral pyrrolidine derivatives catalyze a broad spectrum of asymmetric transformations with high efficiency and stereoselectivity. The following tables summarize the performance of various catalysts in three key reactions: the Michael addition, the Aldol reaction, and the Mannich reaction, providing a comparative overview of their efficacy across different substrates.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for the formation of carbon-carbon bonds. Chiral pyrrolidine catalysts are highly effective in promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Table 1: Performance of Chiral Pyrrolidine Derivatives in the Asymmetric Michael Addition of Carbonyl Compounds to Nitroolefins.

| Catalyst | Nucleophile | Electrophile | Yield (%) | dr (syn:anti) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| (S)-Proline | Cyclohexanone | trans-β-Nitrostyrene | 95 | 95:5 | 99 | [6] |

| (S)-Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | 85 | 94:6 | 98 | [7][8] |

| Pyrrolidine-thiourea derivative | Cyclohexanone | trans-β-Nitrostyrene | 99 | 99:1 | 99 | [9] |

| (S)-2-(Trifluoromethyl)pyrrolidine | Hexanal | trans-β-Nitrostyrene | 92 | 93:7 | 95 | [10] |

| (S)-Pyrrolidine-tetrazole | Isovaleraldehyde | trans-β-Nitrostyrene | 88 | 90:10 | 97 | [11] |

| Diarylprolinol methyl ether | Propanal | Methyl vinyl ketone | 92 | - | 99 |[12] |

Asymmetric Aldol Reaction

The Aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. Chiral pyrrolidine catalysts enable the direct, asymmetric aldol reaction of unmodified ketones and aldehydes.

Table 2: Performance of Chiral Pyrrolidine Derivatives in the Asymmetric Aldol Reaction.

| Catalyst | Ketone | Aldehyde | Yield (%) | dr (syn:anti) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| (S)-Proline | Acetone | p-Nitrobenzaldehyde | 68 | - | 76 | [4][5] |

| (S)-Proline | Cyclohexanone | p-Nitrobenzaldehyde | 99 | 97:3 | 99 | [4] |

| (S)-Diphenylprolinol silyl ether | Cyclohexanone | Benzaldehyde | 95 | >95:5 | 99 | [2] |

| Prolinamide derivative | Acetone | Isatin | 99 | - | 80 | [2] |

| Pyrrolidine-tetrazole | Cyclohexanone | p-Nitrobenzaldehyde | 98 | 95:5 | >99 | [2] |

| Tripeptide (H-Pro-Gly-D-Ala-OH) | Acetone | Isatin | - | - | 97 |[2] |

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing molecules.

Table 3: Performance of Chiral Pyrrolidine Derivatives in the Asymmetric Mannich Reaction.

| Catalyst | Ketone/Aldehyde | Imine | Yield (%) | dr (syn:anti) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| (S)-Proline | Acetone | p-Anisidine/Formaldehyde | 50 | - | 94 | [5] |

| (S)-Proline | Cyclohexanone | p-Anisidine/p-Nitrobenzaldehyde | 99 | >99:1 | 99 | [5] |

| Bifunctional thiourea catalyst | Nitroallene | N-Cbz-imine (phenyl) | 77 | 87:13 | 91 | [3][13] |

| Cinchona-derived amine | Ethyl acetoacetate | N-Boc-imine (phenyl) | 90 | - | 98 | [14][15] |

| (S)-Proline | Propanal | N-Boc-imine (p-methoxyphenyl) | 85 | >95:5 | 99 | [16] |

| Pyrrolidine-tetrazole | Acetone | N-PMP-imine (p-chlorophenyl) | 95 | - | 98 |[17] |

Experimental Protocols

This section provides detailed, representative experimental protocols for the three key reactions discussed.

Protocol 1: Asymmetric Michael Addition of a Ketone to a Nitroolefin Catalyzed by a Pyrrolidine-Thiourea Derivative

This protocol is adapted from the literature for the synthesis of γ-nitro carbonyl compounds.[9]

Materials:

-

trans-β-Nitrostyrene (0.3 mmol)

-

Cyclohexanone (1.5 mmol, 5 equivalents)

-

(S)-Pyrrolidine-thiourea catalyst (0.03 mmol, 10 mol%)

-

Toluene (1.0 mL)

-

Magnetic stirrer and stir bar

-

Reaction vial

Procedure:

-

To a stirred solution of the (S)-pyrrolidine-thiourea catalyst in toluene (1.0 mL) in a reaction vial, add cyclohexanone.

-

Stir the mixture for 10 minutes at room temperature.

-

Add trans-β-nitrostyrene to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes/ethyl acetate as the eluent to afford the desired γ-nitro ketone.

Protocol 2: Asymmetric Aldol Reaction of a Ketone and an Aldehyde Catalyzed by (S)-Proline

This protocol is a general procedure for the direct asymmetric aldol reaction.[4]

Materials:

-

p-Nitrobenzaldehyde (0.5 mmol)

-

Acetone (2.0 mL)

-

(S)-Proline (0.15 mmol, 30 mol%)

-

Magnetic stirrer and stir bar

-

Reaction vial

Procedure:

-

Dissolve p-nitrobenzaldehyde in acetone in a reaction vial.

-

Add (S)-proline to the solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the aldehyde is consumed.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the aldol adduct.

Protocol 3: Asymmetric Mannich Reaction of an Aldehyde with an Imine Catalyzed by a Diarylprolinol Silyl Ether

This protocol describes the enantioselective synthesis of β-amino aldehydes.[18][19]

Materials:

-

N-Boc-protected imine (1.0 mmol)

-

Acetaldehyde (5.0 mmol, 5 equivalents)

-

(S)-Diphenylprolinol silyl ether (0.1 mmol, 10 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)

-

Magnetic stirrer and stir bar

-

Reaction vial

Procedure:

-

In a reaction vial, dissolve the N-Boc-protected imine and the (S)-diphenylprolinol silyl ether catalyst in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetaldehyde to the cooled solution.

-

Stir the mixture at 0 °C for the required duration (typically 2-4 hours).

-

Quench the reaction with deionized water.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.

-

Purify the crude product by silica gel column chromatography.

Mechanistic Insights and Signaling Pathways

The catalytic activity of chiral pyrrolidine derivatives stems from their ability to form key intermediates that activate the carbonyl substrate and control the stereochemistry of the reaction. The two primary activation modes are enamine and iminium ion catalysis.

Enamine Catalysis

In enamine catalysis, the secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as an aldehyde in an aldol reaction or a nitroolefin in a Michael addition. The chirality of the pyrrolidine backbone directs the facial selectivity of the attack, leading to the formation of an enantioenriched product. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.

Caption: Generalized Catalytic Cycle for Enamine-Mediated Reactions.

Iminium Catalysis

In iminium catalysis, the chiral pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the carbonyl compound, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. The bulky groups on the catalyst effectively shield one face of the iminium ion, directing the incoming nucleophile to the opposite face, thus controlling the stereoselectivity.

Caption: Generalized Catalytic Cycle for Iminium-Mediated Reactions.

Experimental Workflow

The general workflow for conducting an organocatalytic reaction using a chiral pyrrolidine derivative is straightforward and amenable to standard laboratory practice.

Caption: General Experimental Workflow for Asymmetric Organocatalysis.

Conclusion

Chiral pyrrolidine derivatives are indispensable tools in modern asymmetric organocatalysis. Their versatility, high efficiency, and operational simplicity have made them attractive catalysts for the synthesis of complex, enantioenriched molecules relevant to the pharmaceutical and fine chemical industries. This guide has provided a comprehensive overview of their application in key synthetic transformations, supported by quantitative data and detailed experimental procedures. The mechanistic understanding of enamine and iminium ion catalysis continues to drive the development of new, more active, and selective pyrrolidine-based organocatalysts, promising further advancements in the field of asymmetric synthesis.

References

- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. keio.elsevierpure.com [keio.elsevierpure.com]

- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]

- 19. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Spectroscopic Analysis of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine and its derivatives. Due to the limited availability of public experimental spectral data for the free base form of this compound, this guide presents predicted mass spectrometry data for the dihydrochloride salt and detailed experimental data for its N-Boc protected precursor, (S)-tert-butyl 2-((dimethylamino)methyl)pyrrolidine-1-carboxylate. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Data Presentation

The following tables summarize the available quantitative spectroscopic data.

Table 1: Predicted Mass Spectrometry Data for this compound Dihydrochloride

| Adduct | m/z |

| [M+H]+ | 129.13863 |

| [M+Na]+ | 151.12057 |

Table 2: Experimental Spectroscopic Data for (S)-tert-butyl 2-((dimethylamino)methyl)pyrrolidine-1-carboxylate

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| ¹H | 3.87 – 3.80 | m | - | 1H | H-2 |

| ¹H | 3.38 – 3.25 | m | - | 2H | CH₂-N(CH₃)₂ |

| ¹H | 1.94 – 1.73 | m | - | 4H | H-3, H-4 |

| ¹H | 1.46 | s | - | 9H | C(CH₃)₃ |

| ¹³C | 154.7 | - | - | - | C=O (Boc) |

| ¹³C | 79.0 | - | - | - | C(CH₃)₃ |

| ¹³C | 55.2 | - | - | - | C-2 |

| ¹³C | 46.1 | - | - | - | CH₂-N(CH₃)₂ |

| ¹³C | 42.3 | - | - | - | N(CH₃)₂ |

| ¹³C | 32.8 | - | - | - | C-5 |

| ¹³C | 28.7 | - | - | - | C(CH₃)₃ |

| ¹³C | 23.3 | - | - | - | C-3/C-4 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description |

| 2971, 2922, 2851 | C-H stretch |

| 1692 | C=O stretch (Boc) |

| 1478, 1449 | C-H bend |

| 1391, 1364 | C-H bend |

| 1254, 1171, 1105 | C-N stretch, C-O stretch |

High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 290.20905 | 290.20948 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on standard laboratory techniques for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and referenced to the residual solvent signal (¹H: 7.26 ppm; ¹³C: 77.16 ppm). For ¹H NMR, data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. ¹³C NMR spectra are recorded with proton decoupling, and chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy

IR spectra are recorded on an FTIR spectrometer. For liquid samples, a thin film is prepared between two sodium chloride (NaCl) plates. The spectrum is recorded, and the data is reported in wavenumbers (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

HRMS data is obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The mass-to-charge ratio (m/z) is measured to a high degree of accuracy, allowing for the determination of the elemental composition.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chiral pyrrolidine derivative.

Caption: Generalized workflow for synthesis and analysis.

physical and chemical properties of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine. The information is curated for professionals in research and development, with a focus on structured data, experimental context, and practical applications in asymmetric synthesis.

Chemical Identity and Structure

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a chiral diamine and a derivative of proline. Its structure, featuring two pyrrolidine rings, makes it a valuable ligand and organocatalyst in asymmetric synthesis.

| Identifier | Value |

| IUPAC Name | 1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine[1] |

| CAS Number | 51207-66-0[2][3] |

| Molecular Formula | C₉H₁₈N₂[1][3] |

| Molecular Weight | 154.25 g/mol [1][3] |

| InChI Key | YLBWRMSQRFEIEB-VIFPVBQESA-N[2][3] |

| SMILES | C1CCN(C1)C[C@@H]2CCCN2[2][3] |

Physical Properties

The physical properties of this compound are critical for its handling, storage, and application in various solvent systems. All listed data are based on literature values.

| Property | Value | Conditions |

| Physical State | Liquid[4] | 20 °C[4] |

| Appearance | Colorless to Light Yellow Clear Liquid[4] | |

| Density | 0.946 g/mL[2][3][5] | 25 °C[2][3][5] |

| Boiling Point | 99-101 °C[2][3] | 2 mmHg[2][3] |

| 84 °C | 5 mmHg[4] | |

| Refractive Index | 1.4871[2][3][6] | n20/D[2][3][6] |

| Specific Optical Rotation | [α]¹⁹/D +7.0°[2][3] | c = 2.4 in ethanol[2][3] |

| [α]²⁰/D +7.0 to +11.0° | c = 2.4 in ethanol[4] | |

| Flash Point | 88 °C (190.4 °F)[2][3] | Closed cup[2][3] |

Chemical and Safety Properties

This compound is primarily used as an organocatalyst. Understanding its reactivity and safety profile is essential for laboratory use.

| Property | Details |

| Key Application | Organocatalyst for asymmetric synthesis, including Aldol condensations and Mannich reactions.[2][7] |

| Chemical Class | Chiral Vicinal Diamine[2] |

| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[1][2] |

| Signal Word | Warning[1][2] |

| Storage | Store in a cool, dark, and well-ventilated place under an inert gas.[4] It is air sensitive.[4] |

| Incompatibilities | Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8] |

Experimental Protocols

While specific experimental data for the synthesis of this exact molecule is proprietary, the following sections describe generalized, standard laboratory protocols for determining the key physical properties listed above. These methods are representative of the techniques used to generate such data.

Boiling Point Determination (Micro-Scale Method)

This method is suitable for small sample volumes and determines the boiling point by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube (e.g., 100 x 13 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side-arm elbow.[9]

-

Add approximately 0.5 mL of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine into the small test tube.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.[9]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must remain above the oil level to prevent it from breaking.[10]

-

Insert the assembly into the Thiele tube, ensuring the thermometer bulb is positioned just below the side-arm.[10]

-

Gently heat the side-arm of the Thiele tube with a small flame.[10]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.[10]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature recorded the moment the stream of bubbles stops and the liquid is drawn into the capillary tube.[10]

Density Determination (Pycnometer Method)

Density is determined by measuring the mass of a known volume of the liquid using a calibrated pycnometer (specific gravity bottle).

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature bath set to 25 °C until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it. Record this mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, allow it to equilibrate to 25 °C in the water bath, dry the exterior, and weigh it. Record this mass (m₃).

-

Calculate the density using the following formula:

-

Density of liquid = ((m₃ - m₁) / (m₂ - m₁)) * Density of water at 25 °C

-

(The density of water at 25 °C is approximately 0.99704 g/mL).

-

Optical Rotation Measurement (Polarimetry)

This procedure measures the extent to which a chiral compound rotates the plane of polarized light, which is an intrinsic property of an enantiomer.

Apparatus:

-

Polarimeter

-

Sodium (D-line, 589 nm) light source

-

Polarimeter sample cell (e.g., 1 dm length)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Turn on the polarimeter and allow the sodium lamp to warm up.[11]

-

Prepare the sample: Accurately weigh a specific amount of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (e.g., 0.24 g) and dissolve it in a precise volume of a specified solvent (e.g., ethanol) in a volumetric flask to achieve a known concentration (c) in g/mL.[2][8]

-

Calibrate the instrument: Fill the polarimeter cell with the pure solvent (ethanol) and place it in the instrument. Set the reading to zero.[11]

-

Measure the sample: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present.[11][12]

-

Place the sample cell in the polarimeter and record the observed rotation (α) in degrees. Note the temperature (t).[11]

-

Calculate the specific rotation [α]:

-

[α]ᵗD = α / (l * c)

-

Where:

-

α = observed rotation

-

l = path length of the cell in decimeters (dm)

-

c = concentration in g/mL

-

-

Application Workflow: Organocatalysis

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is an effective organocatalyst for asymmetric reactions. Its mechanism often involves the formation of a chiral enamine intermediate with a ketone or aldehyde substrate, which then directs the stereoselective formation of a new carbon-carbon bond. The diagram below illustrates a generalized workflow for its application in a direct aldol reaction.

Caption: Generalized workflow for an asymmetric aldol reaction.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 3. ucc.ie [ucc.ie]

- 4. digicollections.net [digicollections.net]

- 5. scribd.com [scribd.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. uvadoc.uva.es [uvadoc.uva.es]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 12. rudolphresearch.com [rudolphresearch.com]

The Pivotal Role of Chiral Diamines in Asymmetric Catalysis: A Technical Guide

Introduction: The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce a desired enantiomer, has emerged as the most efficient and elegant strategy to achieve this goal. Among the vast array of chiral ligands developed, chiral diamines have secured a privileged position due to their C2-symmetric backbone, tunable steric and electronic properties, and robust coordinating ability with a variety of metals.[1] This technical guide provides an in-depth exploration of the discovery, evolution, and application of chiral diamines in asymmetric catalysis, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations.

A Historical Perspective: From Nature's Scaffolds to "Privileged" Ligands

The journey of chiral amines in catalysis began with naturally occurring alkaloids in the 1960s, which demonstrated the potential for enantioselective transformations, albeit with modest success.[1] A significant breakthrough came with the development of synthetic chiral diamine scaffolds, most notably 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH). These readily accessible molecules, with their well-defined stereochemistry and rigid backbones, provided an ideal framework for creating a chiral pocket around a metal center, enabling high levels of stereocontrol.[1]

The seminal work of Noyori and his group in the 1990s revolutionized the field with the introduction of N-monosulfonated diamines, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). Ruthenium complexes of TsDPEN proved to be exceptionally active and enantioselective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones and imines, introducing the concept of "metal-ligand bifunctional catalysis."[1] Today, derivatives of DPEN and DACH are considered "privileged chiral scaffolds," finding widespread application in a diverse range of asymmetric transformations.[1]

Key Classes of Chiral Diamine Ligands

The versatility of chiral diamines is reflected in the broad scope of reactions they effectively catalyze. The following diagram illustrates some of the most common and influential chiral diamine ligand scaffolds.

Caption: Prominent chiral diamine ligand scaffolds in asymmetric catalysis.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

One of the most significant applications of chiral diamines is in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols. Ruthenium(II) complexes of N-tosylated diamines, such as [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)], are highly effective for this transformation, utilizing hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[2]

Quantitative Data for Asymmetric Transfer Hydrogenation

The following table summarizes the performance of various chiral diamine-based catalysts in the asymmetric transfer hydrogenation of different ketones.

| Entry | Ketone Substrate | Catalyst | Hydrogen Source | Yield (%) | ee (%) |

| 1 | Acetophenone | [RuCl(η⁶-mesitylene)]₂ / (1S,2S)-TsDPEN | i-PrOH/KOH | 95 | 97 (S) |

| 2 | 1-Tetralone | Ru(II)/TsDPEN | HCOOH/NEt₃ | >99 | 98 (R) |

| 3 | 2-Acetylpyridine | Ir-polydiamine | HCOOH | 98 | 99 (R) |

| 4 | 2-Chloroacetophenone | Ru-tethered TsDPEN | DMAB | 95 | 98 (R) |

| 5 | 2-Methoxyacetophenone | Tethered Ru(II)/TsDPEN | HCOOH/NEt₃ | 99 | 96 (R) |

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the general procedure for the ATH of acetophenone using a formic acid/triethylamine mixture as the hydrogen source and a Ru-TsDPEN catalyst.[2]

Materials:

-

[RuCl₂(p-cymene)]₂

-

(R,R)-TsDPEN

-

Anhydrous 2-propanol

-

Acetophenone

-

Formic acid

-

Triethylamine

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq) in anhydrous 2-propanol. Stir the mixture at 80 °C for 20 minutes to form the active catalyst. Cool the reaction mixture to room temperature.

-

Hydrogen Source Preparation: Prepare a 5:2 mixture of formic acid and triethylamine.

-

Reaction: To the catalyst solution, add acetophenone (1.0 eq) and the freshly prepared formic acid/triethylamine mixture (2.0 eq).

-

Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC until complete conversion.

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.

Mechanism of Asymmetric Transfer Hydrogenation

The ATH of ketones using Ru(II)-TsDPEN catalysts is believed to proceed via the Noyori-Ikariya outer-sphere mechanism. This involves a concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group of the ketone within a six-membered transition state.[2]

Caption: The Noyori-Ikariya mechanism for asymmetric transfer hydrogenation.

Asymmetric Carbon-Carbon Bond Forming Reactions

Chiral diamines are also instrumental in catalyzing a variety of asymmetric C-C bond-forming reactions, which are fundamental transformations in organic synthesis.

Asymmetric Michael Addition

The asymmetric Michael addition of carbon nucleophiles to α,β-unsaturated compounds is a powerful method for constructing chiral molecules. Chiral diamine-metal complexes, particularly with nickel, have shown promise in this area.[3]

| Entry | Nucleophile | Electrophile | Ligand | Yield (%) | ee (%) |

| 1 | Dimethyl malonate | trans-β-Nitrostyrene | Biisoindoline | 99 | 95 |

| 2 | Diethyl malonate | 2-Cyclohexen-1-one | (S,S)-DPEN | 85 | 88 |

| 3 | Acetone | Nitrostyrene | N-i-Pr-2,2'-bipyrrolidine | 80 | 65 |

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a classic method for the formation of six-membered rings. Chiral diamines can be used as part of the diene component to induce stereoselectivity in the cycloaddition.[4]

| Entry | Diene | Dienophile | Ligand Moiety | Yield (%) | de (%) | ee (%) |

| 1 | 1-Amino-3-siloxy-1,3-butadiene | Methyl acrylate | (+)-trans-Diphenylpyrrolidine | 85 | >98 | >98 |

| 2 | 1-Amino-3-siloxy-1,3-butadiene | Acrolein | (+)-trans-Diphenylpyrrolidine | 82 | >98 | >98 |

Synthesis of Chiral Diamine Ligands

The accessibility of enantiomerically pure diamine ligands is crucial for their application in asymmetric catalysis. The following section outlines the synthesis of a key ligand, N-tosyl-1,2-diphenylethylenediamine (TsDPEN).

Experimental Protocol: Synthesis of (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine (TsDPEN)

This protocol describes the synthesis of TsDPEN from (1R,2R)-1,2-diphenylethylenediamine.[5]

Materials:

-

(1R,2R)-1,2-diphenylethylenediamine

-

p-Toluenesulfonyl chloride

-

Dichloromethane

-

Ice bath

Procedure:

-

Dissolve (1R,2R)-1,2-diphenylethylenediamine (20 mmol) in dichloromethane (30 mL) and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (20 mmol) in dichloromethane (30 mL) dropwise to the diamine solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography (eluent: dichloromethane/methanol = 10:1, v/v) to afford the target product, (1R,2R)-(-)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (yield: ~75%).[5]

References

Harnessing the Power of Enamine and Iminium Ion Catalysis with Pyrrolidine Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has been revolutionized by the development of enamine and iminium ion catalysis, offering a powerful and environmentally friendly alternative to traditional metal-based catalysts. At the heart of this revolution are chiral pyrrolidine-based catalysts, which have proven to be remarkably versatile and effective in a wide array of stereoselective transformations. This technical guide provides an in-depth exploration of the core principles of enamine and iminium ion catalysis mediated by pyrrolidine catalysts, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Concepts: Enamine and Iminium Ion Activation

The versatility of pyrrolidine catalysts lies in their ability to activate carbonyl compounds through two distinct, yet complementary, pathways: enamine and iminium ion formation.[1]

-

Enamine Catalysis (HOMO-Raising Activation): In this mode, a chiral secondary amine, such as a pyrrolidine derivative, reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[2] This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile for reactions with various electrophiles.[2] Pyrrolidines are particularly effective in forming enamines compared to other cyclic amines like piperidines, and the resulting pyrrolidine enamines are more nucleophilic.[2]

-

Iminium Ion Catalysis (LUMO-Lowering Activation): Conversely, the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde or ketone generates a transient iminium ion.[3] This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, enhancing its electrophilicity and rendering it more susceptible to attack by nucleophiles.[1] This strategy is central to many conjugate addition and cycloaddition reactions.[3]

The reversible nature of both enamine and iminium ion formation is a key feature of this catalytic approach, allowing for a catalytic cycle where the chiral amine is regenerated.[2]

Catalytic Cycles and Reaction Mechanisms

The following diagrams illustrate the fundamental catalytic cycles for enamine and iminium ion catalysis.

Key Asymmetric Transformations

Pyrrolidine catalysts have been successfully employed in a multitude of asymmetric reactions. This section details the quantitative data and experimental protocols for three prominent examples: the Mannich reaction, the Aldol reaction, and the Diels-Alder reaction.

The proline-catalyzed three-component Mannich reaction is a highly efficient method for the synthesis of chiral β-amino carbonyl compounds from an aldehyde, an amine, and a ketone.[1] The reaction proceeds through the formation of an enamine from the ketone and the proline catalyst, which then reacts with an imine generated in situ from the aldehyde and the amine.[1]

Quantitative Data Summary:

| Entry | Aldehyde | Ketone | Amine | Catalyst (mol%) | Time (h) | Yield (%) | d.r. | ee (%) |

| 1 | p-Nitrobenzaldehyde | Acetone | p-Anisidine | (S)-Proline (35) | 4 | 94 | >99:1 | 96 |

Experimental Protocol:

A detailed step-by-step protocol is as follows:

-

Reaction Setup: To a vial, add p-nitrobenzaldehyde (1.0 mmol), p-anisidine (1.0 mmol), and dimethyl sulfoxide (DMSO, 4.0 mL).[1]

-

Catalyst Addition: Add (S)-proline (0.10 mmol, 10 mol%).[1]

-

Nucleophile Addition: Add hydroxyacetone (2.0 mmol, 2.0 equivalents).[1]

-

Reaction: Stir the mixture at room temperature for 4 hours.[1]

-

Work-up: Upon completion, as monitored by TLC, add a saturated aqueous solution of NH₄Cl.[1]

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1] The combined organic layers are then dried, filtered, and concentrated to yield the crude product, which can be further purified by chromatography.

The proline-catalyzed direct asymmetric aldol reaction is a classic example of enamine catalysis, providing access to chiral β-hydroxy carbonyl compounds.

Quantitative Data Summary:

| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) (anti) |

| 1 | Benzaldehyde | Cyclohexanone | (S)-Proline (10) | Methanol/Water | 24 | 95 | 95:5 | 98 |

Experimental Protocol:

A detailed step-by-step protocol is as follows:

-

Reaction Setup: In a 25 mL flask, charge (S)-proline (115 mg, 1 mmol, 10 mol%), methanol (1.33 mL), and water (330 µL).[1]

-

Ketone Addition: Add cyclohexanone (5.18 mL, 50 mmol, 5 equivalents) and stir the mixture for 10 minutes at room temperature.[1]

-

Cooling: Cool the mixture to 0 °C in an ice bath.[1]

-

Aldehyde Addition: Slowly add benzaldehyde (1.02 mL, 10 mmol) via syringe.[1]

-

Reaction: Cap the flask, seal it, and stir the reaction mixture at room temperature for 24 hours.[1]

-

Work-up and Purification: Follow standard aqueous work-up procedures (quenching, extraction, drying) and purify the crude product via flash chromatography to isolate the desired aldol product.[1]

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can be catalyzed by chiral pyrrolidine derivatives through iminium ion activation of an α,β-unsaturated aldehyde.

Quantitative Data Summary:

| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | endo/exo | ee (%) (endo) |

| 1 | Acrolein | Cyclopentadiene | Imidazolidinone HClO₄ salt (20) | CH₂Cl₂/H₂O (1:1) | 24 | 82 | 99:1 | 93 |

Experimental Protocol:

References

The Ascent of Chiral Pyrrolidine Organocatalysts: A Technical Guide to Their Discovery and Application

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. At the heart of this revolution lies a class of remarkably efficient and versatile catalysts: chiral pyrrolidine derivatives. This technical guide provides an in-depth exploration of the discovery, development, and application of these pivotal organocatalysts, offering a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Dawn of a New Catalysis Paradigm

The concept of using small organic molecules to catalyze chemical reactions has existed for over a century. However, it was the seminal work at the turn of the 21st century that truly unlocked the potential of asymmetric organocatalysis.[1][2][3] Researchers sought to mimic the efficiency and selectivity of enzymes, which often utilize amino acids in their active sites to catalyze stereoselective transformations. This led to the investigation of natural amino acids as potential organocatalysts.

Among the proteinogenic amino acids, L-proline, with its secondary amine integrated into a rigid pyrrolidine ring, emerged as a uniquely effective catalyst.[4] Its ability to form nucleophilic enamines and electrophilic iminium ions with carbonyl compounds opened the door to a wide range of asymmetric transformations, including aldol, Mannich, and Michael reactions.[4][5] This discovery, spearheaded by pioneers such as Benjamin List and David MacMillan, marked the beginning of a new era in asymmetric synthesis.[6][7]

The Progenitor: L-Proline and its Catalytic Machinery

The genius of proline catalysis lies in its dual activation modes, enabling the enantioselective formation of carbon-carbon bonds. The catalytic cycle, particularly for the aldol reaction, is a cornerstone of organocatalysis.

The Enamine Catalytic Cycle

The generally accepted mechanism for the proline-catalyzed aldol reaction involves the formation of a key enamine intermediate.[8][9]

References

- 1. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Structural Analysis of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis of the chiral amine, Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine. The pyrrolidine ring is a vital scaffold in numerous biologically active molecules and approved drugs.[1][2] Understanding the precise three-dimensional structure, stereochemistry, and physicochemical properties of its derivatives is paramount for modern drug discovery and development. This document outlines the standard methodologies for the complete structural elucidation and characterization of the title compound, presenting both computational and established experimental protocols. It is designed to serve as a practical reference for researchers engaged in the synthesis, analysis, and application of novel pyrrolidine-based chemical entities.

Introduction to this compound

This compound is a chiral tertiary amine built upon a pyrrolidine scaffold. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a core structure in many natural alkaloids and synthetic compounds with significant pharmacological activities, including antibacterial, antiviral, and antihypertensive properties.[1][2] The presence of a chiral center at the 2-position of the pyrrolidine ring and a tertiary amine side chain suggests its potential as a chiral ligand, a building block in asymmetric synthesis, or a pharmacologically active agent itself.

Accurate structural determination is the foundation upon which all further research, including structure-activity relationship (SAR) studies and computational modeling, is built.[1] This guide details the multifaceted approach required for a thorough structural analysis.

Molecular Structure

The fundamental structure of the molecule is presented below:

-

Chemical Name: N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine[3]

-

Molecular Formula: C₇H₁₆N₂[3]

-

Chirality: The "(S)" designation indicates the stereochemical configuration at the C2 position of the pyrrolidine ring.

Physicochemical and Computational Data

Prior to extensive experimental analysis, computational methods provide valuable predicted data regarding the molecule's properties. These predictions help in the selection of appropriate analytical techniques and solvents. The following table summarizes key computed properties for the free base form of the molecule.

| Property | Value | Source |

| Molecular Weight | 128.22 g/mol | [ChemicalBook][4] |

| Monoisotopic Mass | 128.13135 Da | [PubChem][3] |

| XlogP (predicted) | 0.4 | [PubChem][3] |

| Topological Polar Surface Area (TPSA) | 15.3 Ų | [ChemScene][5] |

| Hydrogen Bond Donors | 1 | [ChemScene][5] |

| Hydrogen Bond Acceptors | 2 | [ChemScene][5] |

| Rotatable Bonds | 2 | [ChemScene][5] |

| pKa (predicted) | 10.50 ± 0.10 | [ChemicalBook][4] |

Table 1: Summary of Predicted Physicochemical Properties.

Experimental Protocols for Structural Elucidation

A combination of spectroscopic and analytical techniques is required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For this compound, a suite of NMR experiments would be conducted.

Detailed Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the sample's solubility and the desired proton exchange behavior.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number of unique proton environments, their chemical shifts (δ), coupling constants (J), and integrations. Key expected signals would correspond to the N-methyl protons, the pyrrolidine ring protons, and the methylene bridge protons.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon environments. Expected signals would include two N-methyl carbons, four distinct carbons of the pyrrolidine ring, and one methylene bridge carbon.

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks, confirming the connectivity of protons within the pyrrolidine ring and the side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

Mass Spectrometry (MS)